Superior Anti-Pseudomonal Potency Over Carbenicillin: Quantified MIC Advantage
In a direct head-to-head in vitro comparison against 106 clinical isolates of Pseudomonas aeruginosa, ticarcillin demonstrated significantly greater potency than its closest analog carbenicillin. At the MIC90 level, ticarcillin values ranged from 12.5 to 50 μg/mL, whereas 35% of strains exhibited carbenicillin MICs exceeding 100 μg/mL . Across all strains, ticarcillin was 2- to 3-fold more potent in 20% of isolates, 4- to 5-fold more potent in 43% of isolates, and 8- to 10-fold more potent in 20% of isolates .
| Evidence Dimension | In vitro antibacterial potency (MIC) against P. aeruginosa |
|---|---|
| Target Compound Data | MIC90 12.5-50 μg/mL; 90% of strains with MIC ≤50 μg/mL |
| Comparator Or Baseline | Carbenicillin: 35% of strains with MIC >100 μg/mL; potency difference 2-10 fold depending on strain |
| Quantified Difference | Ticarcillin 2-10 fold more potent in 83% of isolates; only 6% of strains had ticarcillin MIC >50 μg/mL vs. 35% for carbenicillin >100 μg/mL |
| Conditions | 106 clinical P. aeruginosa isolates; agar dilution method |
Why This Matters
This quantifiable potency advantage enables ticarcillin to be administered at half the dosage of carbenicillin while maintaining equivalent or superior anti-pseudomonal efficacy, reducing sodium load and potential toxicity.
